molecular formula C13H7Cl3O3 B3012637 3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid CAS No. 1984272-44-7

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid

Cat. No.: B3012637
CAS No.: 1984272-44-7
M. Wt: 317.55
InChI Key: LCDSWFBPGRGKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O3. It is a white solid with a distinct odor, known for its stability under normal conditions. This compound is primarily used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a precursor for the synthesis of various organic compounds and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with “3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid” are not specified in the available data. Typically, safety data sheets provide information on the hazards of a chemical, its safe handling practices, and emergency measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid typically involves the reaction of 2,4-dichlorophenol with 3-chlorobenzoic acid under specific conditions. The process includes:

    Reaction of 2,4-dichlorophenol with 3-chlorobenzoic acid: This step is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product.

    Purification: The crude product is purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    3-Chloro-4-(2,4-dichlorophenoxy)benzoic acid: Another compound with comparable chemical properties.

Uniqueness

3-Chloro-2-(2,4-dichlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-chloro-2-(2,4-dichlorophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O3/c14-7-4-5-11(10(16)6-7)19-12-8(13(17)18)2-1-3-9(12)15/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDSWFBPGRGKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.